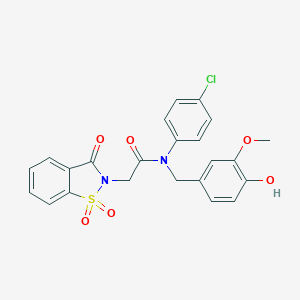
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC) in patients who have failed conventional chemotherapy. Gefitinib has been widely studied for its potential applications in other types of cancer and has shown promising results in preclinical and clinical trials.
Mecanismo De Acción
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a selective inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its selectivity for EGFR tyrosine kinase, which makes it a more specific inhibitor compared to other tyrosine kinase inhibitors. However, this compound has been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer and colorectal cancer. Additionally, this compound has been shown to have variable efficacy in patients with EGFR mutations, which may limit its use in certain patient populations.
Direcciones Futuras
There are several future directions for the development of N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and other EGFR tyrosine kinase inhibitors. One direction is the development of combination therapies that target multiple signaling pathways involved in cancer growth and proliferation. Another direction is the identification of biomarkers that can predict patient response to this compound and other EGFR tyrosine kinase inhibitors. Finally, the development of next-generation EGFR tyrosine kinase inhibitors with improved selectivity and efficacy is an active area of research.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves several steps, starting with the reaction of 4-chloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-chloro-2,3-dicyano-5,6-dimethoxybenzoquinone. This intermediate is then reacted with 4-(dimethylamino)butyric acid to form 4-(dimethylamino)butyl-2,3-dicyano-5,6-dimethoxybenzoate. The final step involves the reaction of this intermediate with 4-(methanesulfonyloxy)aniline to form this compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has been studied in various types of cancer, including NSCLC, breast cancer, prostate cancer, and head and neck cancer.
Propiedades
Fórmula molecular |
C16H11ClFN3O2 |
|---|---|
Peso molecular |
331.73 g/mol |
Nombre IUPAC |
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-7-10(18)5-6-14(12)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clave InChI |
OCPVWLWAVHGGPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)

![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)
